ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[3,4-d]pyridazine core fused with a chromene moiety. The structure includes a 2-fluorophenyl group at position 3, a 2-oxo-2H-chromene-3-amido substituent at position 5, and an ethyl carboxylate ester at position 1. Its complexity arises from the combination of electron-withdrawing (fluorophenyl) and hydrogen-bonding (chromene amido) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O6S/c1-2-34-25(33)20-15-12-36-22(19(15)23(31)29(28-20)17-9-5-4-8-16(17)26)27-21(30)14-11-13-7-3-6-10-18(13)35-24(14)32/h3-12H,2H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBVZKCHZNPGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reactions and solvent-free conditions to minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic systems in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps, typically starting with the formation of the chromene moiety through the reaction of salicylaldehyde and ethyl acetoacetate. Subsequent cyclization reactions introduce the thieno[3,4-d]pyridazine ring system. The compound features a unique structure that includes:
- Thieno[3,4-d]pyridazine ring
- Chromene moiety
- Fluorophenyl group
These structural components contribute to its diverse reactivity and biological activity.
Biological Mechanisms and Activities
The biological activity of ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it may target cyclooxygenase (COX) and lipoxygenases (LOX), which play critical roles in inflammatory responses.
- Antioxidant Activity : The presence of chromene and thieno structures enhances its ability to scavenge free radicals, providing protective effects against oxidative stress.
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting its potential use in cancer therapy.
Medicinal Chemistry
This compound is being investigated for its medicinal properties:
- Anticancer Research : Studies have focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Agents : Due to its enzyme inhibition properties, it is being explored as a potential anti-inflammatory drug.
Biological Studies
The compound's interactions with biological systems are being studied to understand its pharmacological profiles:
- Mechanism of Action Studies : Research is ongoing to elucidate how this compound interacts with specific molecular targets and pathways within cells.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations.
Case Study 2: Enzyme Inhibition
Another study assessed the compound's inhibition of COX enzymes. The findings revealed that it effectively reduced COX activity, suggesting potential therapeutic applications in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Core Heterocycle Differences: The target compound and the derivative in share the thieno[3,4-d]pyridazine core, which is less planar than the pyrazolo[3,4-d]pyrimidine core in and . The pyrrolo[3,2-d]pyrimidine core () introduces a nitrogen-rich environment, favoring interactions with ATP-binding pockets in kinases .
Substituent Effects: Fluorophenyl vs. Trifluoromethylphenyl: The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger -CF3 group in . This difference could influence binding affinity and metabolic stability . Chromene Amido vs.
Pharmacological Implications: Compounds with chromen-4-one or chromene amido moieties (e.g., , and target compound) are associated with kinase inhibition due to their ability to mimic ATP’s adenine ring . The dipentylamino group in enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of a 2-fluorophenyl group and a chromene moiety enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| A549 | 15.8 | G2/M phase arrest |
| HeLa | 12.3 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are implicated in various inflammatory diseases.
Case Study: Inhibition of COX-2
In vitro assays demonstrated that this compound reduced COX-2 activity significantly (IC50 = 20 µM), indicating potential use in treating inflammatory conditions.
3. Neuroprotective Properties
Emerging research highlights the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inhibiting cholinesterase activity, which is beneficial for conditions like Alzheimer's disease.
Table 2: Neuroprotective Activity
| Assay Type | Result |
|---|---|
| Cholinesterase Inhibition | IC50 = 18 µM |
| Oxidative Stress Reduction | Significant (p < 0.05) |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases.
- Antioxidant Activity : By scavenging free radicals, it mitigates oxidative damage in cells.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?
The compound’s synthesis involves coupling a 2-fluorophenyl-substituted thieno[3,4-d]pyridazine core with a 2-oxo-2H-chromene-3-amido moiety. A multi-step approach is typically required, including:
- Step 1 : Formation of the thieno[3,4-d]pyridazine scaffold via cyclocondensation of ethyl glycinate derivatives with thiourea analogs, followed by fluorophenyl substitution at position 3 .
- Step 2 : Introduction of the 2-oxo-2H-chromene-3-amido group via amide coupling, using EDC·HCl/HOBt as activating agents under anhydrous conditions .
Challenges : - Low yields in the final coupling step due to steric hindrance from the fluorophenyl group.
- Purification difficulties arising from byproducts; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is essential:
- NMR Spectroscopy : H and C NMR should confirm the presence of the 2-fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and the chromene carbonyl signal (δ 165–170 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, particularly for the thieno-pyridazine core and amide linkage geometry .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the exact mass (e.g., CHFNOS requires m/z 489.0834) .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound exhibits limited aqueous solubility due to its hydrophobic thieno-pyridazine core. Preferred solvents include:
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Fluorophenyl Group : Enhances metabolic stability and target binding affinity due to electron-withdrawing effects and reduced steric bulk compared to chlorophenyl analogs .
- Chromene Amido Linker : Replacing the amide with a sulfonamide decreases activity by 50%, highlighting the critical role of hydrogen bonding in target interactions .
Experimental Design : - Synthesize analogs with varying aryl substituents (e.g., 3-fluorophenyl, 4-chlorophenyl).
- Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The thieno-pyridazine core may exhibit keto-enol tautomerism, leading to split peaks in H NMR. Use deuterated DMSO to stabilize the dominant tautomer .
- Residual Solvents : Trace solvents (e.g., ethyl acetate) in HRMS can mimic adducts. Perform repeated lyophilization or gel filtration .
- X-ray vs. Computational Models : If crystallographic data conflicts with DFT-optimized structures, prioritize X-ray results but validate with IR spectroscopy for functional groups .
Q. What computational methods are effective for predicting the compound’s binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Focus on the fluorophenyl and chromene moieties as key pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Pay attention to hydrogen bonds between the amido group and catalytic residues .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 inhibition risk due to the chromene ring .
Q. How can researchers design controlled degradation studies to evaluate stability under physiological conditions?
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm. The ester group is prone to hydrolysis, with a half-life of ~8 hours .
- Photodegradation : Expose to UV light (λ = 365 nm) for 24 hours. LC-MS identifies cleavage products (e.g., free chromene acid). Use amber vials for storage .
- Oxidative Stress : Treat with HO (1 mM) and analyze by ESR for radical intermediates. The thieno ring shows moderate resistance to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
